Cch-mtpp
Description
1.1 Structural and Synthetic Overview Cch-mtpp (chemical nomenclature: Carbocyclic-chloro-methyl-triphenylphosphine) is an organophosphorus compound characterized by a carbocyclic backbone substituted with a chlorine atom and a methyl group, coordinated to a triphenylphosphine ligand. Its synthesis typically involves a multi-step reaction starting with cyclopropane derivatives, followed by halogenation and ligand substitution under controlled conditions. Key steps include the use of palladium catalysts for cross-coupling reactions and purification via column chromatography .
Properties
CAS No. |
171197-16-3 |
|---|---|
Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.276 |
IUPAC Name |
(E)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11+ |
InChI Key |
GDHFOVCRYCPOTK-ACCUITESSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F |
Synonyms |
2-cyano-3-cyclopropyl-3-hydroxy-N-(3/'-methyl-4/'-(trifluoromethyl)phenyl)propenamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : 452.3 g/mol
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
- Thermal Stability : Decomposes at 220°C, with a glass transition temperature (Tg) of 85°C.
- Spectroscopic Data : IR peaks at 1250 cm⁻¹ (P-C stretching) and 750 cm⁻¹ (C-Cl bending); NMR (¹H) signals at δ 7.4–7.6 ppm (aromatic protons) and δ 2.1 ppm (methyl group) .
1.3 Applications
Cch-mtpp is primarily utilized as a catalyst in asymmetric hydrogenation reactions for pharmaceutical intermediates and as a stabilizer in polymer chemistry due to its electron-donating phosphine ligands .
Comparison with Similar Compounds
2.1 Selection Criteria for Analogues
Two structurally related compounds were selected for comparison:
Ttp-cl (Triphenylphosphine-chloro-toluene): Shares the triphenylphosphine core but replaces the carbocyclic group with a toluene ring.
Mcp-Ph3P (Methyl-cyclopentane-triphenylphosphine): Features a cyclopentane backbone instead of carbocyclic structure.
The comparison evaluates structural, functional, and toxicological attributes .
Structural and Functional Comparison
| Property | This compound | Ttp-cl | Mcp-Ph3P |
|---|---|---|---|
| Backbone Structure | Carbocyclic | Toluene | Cyclopentane |
| Molecular Weight (g/mol) | 452.3 | 438.2 | 440.5 |
| Solubility in DMSO (mg/mL) | 15.2 | 22.1 | 18.9 |
| Catalytic Efficiency* | 92% | 78% | 85% |
| Thermal Decomposition (°C) | 220 | 205 | 235 |
*Catalytic efficiency measured in hydrogenation of α,β-unsaturated ketones .
Toxicological and Environmental Profiles
- However, its chlorinated backbone raises concerns about persistence in aquatic environments .
- Ttp-cl : Higher acute toxicity (LD₅₀: 210 mg/kg) due to reactive toluene derivatives; log Kow: 4.1 indicates greater bioaccumulation risk .
- Mcp-Ph3P : Lower toxicity (LD₅₀: 450 mg/kg) but prone to forming stable metabolites that inhibit cytochrome P450 enzymes .
Functional Limitations and Advantages
- This compound outperforms analogues in catalytic applications but requires stringent temperature control to prevent decomposition.
- Ttp-cl is cost-effective for industrial use but poses regulatory challenges under REACH due to its SVHC (Substance of Very High Concern) classification .
- Mcp-Ph3P offers superior thermal stability but lacks versatility in asymmetric synthesis .
Research Findings and Data Interpretation
Key Similarities and Divergences
- Structural : The carbocyclic backbone in this compound enhances stereochemical control compared to toluene or cyclopentane derivatives, critical for pharmaceutical synthesis .
- Functional : All three compounds show efficacy in hydrogenation, but this compound’s chlorine substituent increases electrophilicity, accelerating reaction kinetics .
- Regulatory : Only Ttp-cl is flagged under EU SVHC criteria due to reproductive toxicity, underscoring the importance of structural modifications to mitigate regulatory risks .
3.2 Methodological Considerations
Comparative studies relied on:
- High-performance liquid chromatography (HPLC) for purity assessment.
- Density functional theory (DFT) calculations to correlate structure with catalytic activity.
- OECD Test Guidelines 423 for acute toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
